Cas no 1666-01-9 (5-tert-butyl-2-hydroxy-3-methylbenzaldehyde)

5-tert-butyl-2-hydroxy-3-methylbenzaldehyde structure
1666-01-9 structure
Product Name:5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
Numero CAS:1666-01-9
MF:C12H16O2
MW:192.254243850708
MDL:MFCD16743013
CID:208706
PubChem ID:241373
Update Time:2025-11-01

5-tert-butyl-2-hydroxy-3-methylbenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde,5-(1,1-dimethylethyl)-2-hydroxy-3-methyl-
    • 5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
    • 2-carboxaldehyde-6-methyl-4-tert-butylphenol
    • 2-Hydroxy-5-tert-butyl-3-methylbenzaldehyde
    • 3-methyl-5-tert-butyl-2-hydroxybenzaldehyde
    • 3-methyl-5-tert-butylsalicylaldehyde
    • 4-tert-butyl-2-formyl-6-methylphenol
    • 5-tert-butyl-3-methyl salicylaldehyde
    • AC1L677W
    • AG-J-28509
    • AR-1G9508
    • CTK4D2396
    • NSC48675
    • EN300-200844
    • NSC 48675
    • CS-0350000
    • AKOS000112551
    • SCHEMBL2477063
    • 5-(tert-Butyl)-2-hydroxy-3-methylbenzaldehyde
    • 1666-01-9
    • Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-methyl-
    • NSC-48675
    • DTXSID30287024
    • G74781
    • MDL: MFCD16743013
    • Inchi: 1S/C12H16O2/c1-8-5-10(12(2,3)4)6-9(7-13)11(8)14/h5-7,14H,1-4H3
    • Chiave InChI: VCYNSDGWNABYBX-UHFFFAOYSA-N
    • Sorrisi: OC1C(C=O)=CC(=CC=1C)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 192.11508
  • Massa monoisotopica: 192.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Densità: 1.053
  • Punto di ebollizione: 262.2°Cat760mmHg
  • Punto di infiammabilità: 108.8°C
  • Indice di rifrazione: 1.549
  • PSA: 37.3
  • LogP: 2.81060

5-tert-butyl-2-hydroxy-3-methylbenzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-200844-0.05g
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
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$348.0 2023-09-16
Enamine
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Enamine
EN300-200844-0.25g
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$381.0 2023-09-16
Enamine
EN300-200844-0.5g
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0.5g
$397.0 2023-09-16
Enamine
EN300-200844-1.0g
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
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$728.0 2023-06-04
Enamine
EN300-200844-2.5g
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
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2.5g
$810.0 2023-09-16
Enamine
EN300-200844-5.0g
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
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5g
$2110.0 2023-06-04
Enamine
EN300-200844-10.0g
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
1666-01-9
10g
$3131.0 2023-06-04
Enamine
EN300-200844-1g
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
1666-01-9
1g
$414.0 2023-09-16
Enamine
EN300-200844-5g
5-tert-butyl-2-hydroxy-3-methylbenzaldehyde
1666-01-9
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$1199.0 2023-09-16
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